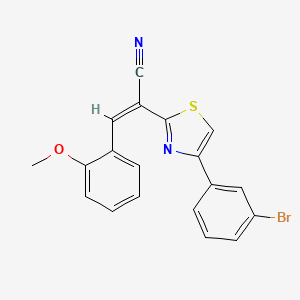

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Description

(Z)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 3-bromophenyl group at position 4 and a 2-methoxyphenyl group attached to the acrylonitrile moiety. The Z-configuration of the double bond is critical for its stereoelectronic properties, influencing molecular interactions and biological activity.

Properties

IUPAC Name |

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2OS/c1-23-18-8-3-2-5-14(18)9-15(11-21)19-22-17(12-24-19)13-6-4-7-16(20)10-13/h2-10,12H,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCWPMSCEDEKIJ-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromophenylboronic acid and the thiazole derivative.

Formation of the Acrylonitrile Moiety: The acrylonitrile group can be formed through a Knoevenagel condensation reaction between the thiazole derivative and a methoxybenzaldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Products may include phenolic derivatives.

Reduction: Products may include primary amines.

Substitution: Products may include substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a drug candidate due to its diverse biological activities:

- Anticancer Activity : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications on the thiazole ring can enhance anticancer potency, with specific electron-donating groups improving efficacy against cancer cells by inducing apoptosis and inhibiting tubulin polymerization .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, showing promising results against both bacterial and fungal strains. The presence of the bromine atom in the phenyl ring is essential for enhancing its antimicrobial action .

The biological mechanisms of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile are under investigation, focusing on its interactions with molecular targets:

- Mechanism of Action : Preliminary studies suggest that the compound may interact with specific enzymes or receptors, potentially leading to therapeutic effects in diseases such as cancer and infections .

Industrial Applications

In addition to its medicinal properties, this compound can be utilized in industrial applications:

- Material Development : The unique chemical properties of this compound make it suitable for developing new materials, including polymers and dyes.

Anticancer Activity Case Study

A study conducted on various thiazole derivatives, including this compound, found that the compound exhibited significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HT29 | 5.71 |

| MCF-7 | 6.14 |

| HepG2 | 7.23 |

These results highlight the potential of this compound in anticancer drug development .

Antimicrobial Activity Case Study

Another investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 46.9 |

| Escherichia coli | 93.7 |

The findings indicated that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and properties are highly dependent on substituents on the thiazole ring and acrylonitrile moiety. Key comparisons include:

Table 1: Structural Comparison of Acrylonitrile Derivatives

Key Observations :

- Electron-Donating vs.

- Thiazole Core Modifications : Replacing the thiazole ring with a benzothiazole (Compound 15) improves anticancer activity, likely due to increased planarity and π-π stacking interactions .

- Steric Effects : The 3-bromophenyl group in the target compound may enhance lipophilicity compared to trimethoxyphenyl (Compound 15), improving membrane permeability .

Key Observations :

- Urea derivatives () generally exhibit moderate yields (52–78%) and higher molecular weights compared to acrylonitriles, reflecting differences in synthetic complexity .

Biological Activity

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C18H14BrN3S

- Molecular Weight : 396.29 g/mol

- CAS Number : 477298-25-2

The compound features a thiazole moiety linked to a bromophenyl group and an acrylonitrile unit, which plays a crucial role in its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of key signaling pathways. For example, compounds with thiazole rings have been reported to interact with Bcl-2 proteins, leading to increased apoptosis in cancer cells such as Jurkat and A-431 cell lines .

- Case Study : A study involving a series of thiazole derivatives demonstrated that certain modifications enhanced their cytotoxicity against breast cancer cells. The IC50 values of these compounds were found to be lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties.

- Activity Spectrum : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups in the structure enhances their activity .

- Research Findings : In a comparative study, several thiazole derivatives exhibited antibacterial activity comparable to that of established antibiotics like norfloxacin .

Anti-inflammatory Effects

Beyond anticancer and antimicrobial activities, thiazole derivatives, including the compound , have demonstrated anti-inflammatory properties.

- Mechanism : The anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Study Evidence : A recent study highlighted that thiazole analogs significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of thiazole derivatives.

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances anticancer potency |

| Electron-donating Groups | Increases antimicrobial efficacy |

| Aromatic Ring Modifications | Alters interaction with biological targets |

Q & A

Basic: What are the standard synthetic routes for (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile?

Answer:

The compound is synthesized via Knoevenagel condensation , a common method for acrylonitrile derivatives. Key steps include:

- Reacting a benzothiazole acetonitrile precursor (e.g., 2-(benzothiazol-2-yl)acetonitrile) with an aromatic aldehyde (e.g., 2-methoxybenzaldehyde) in ethanol under reflux, catalyzed by piperidine .

- Monitoring reaction progress via TLC and purifying the product through recrystallization or silica gel chromatography .

- For analogs, substituents on the aldehyde (e.g., bromophenyl groups) influence yield and regioselectivity. Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF) or catalyst loading .

Basic: How is the Z-configuration of the acrylonitrile group confirmed experimentally?

Answer:

The Z-geometry is validated using:

- Single-crystal X-ray diffraction : Direct determination of spatial arrangement, as demonstrated for structurally similar (Z)-3-(3,4-dimethoxyphenyl)acrylonitrile derivatives .

- NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments detect spatial proximity between protons on the thiazole and methoxyphenyl groups, confirming the Z-isomer .

- IR spectroscopy : Stretching frequencies for C≡N (~2212 cm⁻¹) and C=C (~1538 cm⁻¹) provide additional structural evidence .

Advanced: How can researchers address contradictions in crystallographic data during structure validation?

Answer:

Discrepancies in crystallographic data (e.g., bond lengths, angles) are resolved using:

- SHELX software suite : Refinement with SHELXL ensures accurate modeling of thermal parameters and hydrogen bonding networks .

- Validation tools : Programs like PLATON (Spek, 2009) check for geometric outliers, missed symmetry, or solvent-accessible voids .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···N, π-π stacking) to validate packing arrangements .

Advanced: What methodologies are employed to investigate the structure-activity relationships (SAR) of acrylonitrile derivatives for anticancer activity?

Answer:

SAR studies involve:

- In vitro cytotoxicity assays : Testing against cancer cell panels (e.g., NCI-60) to determine GI₅₀ values. For example, analogs with 3-bromophenyl substituents showed GI₅₀ values as low as 0.021 μM .

- Molecular docking : Simulating binding to target proteins (e.g., PPARβ/δ) using software like AutoDock. Substituent effects on binding affinity (e.g., bromine’s steric vs. electronic contributions) are analyzed .

- Coregulator interaction assays : Identifying inverse agonists via TR-FRET-based screening to assess transcriptional repression .

Advanced: How can stereochemical challenges in synthesizing Z-configured acrylonitriles be resolved?

Answer:

Key strategies include:

- Catalyst selection : Piperidine promotes Z-selectivity in Knoevenagel condensations, while stronger bases (e.g., DBU) may favor E-isomers .

- Temperature control : Lower temperatures (e.g., 60°C) stabilize the kinetically favored Z-product .

- Chromatographic separation : Reverse-phase HPLC resolves E/Z mixtures, with retention times correlating with polarity differences .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.45–8.12 ppm) and confirms substitution patterns .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ ion for C₁₈H₁₄BrN₃OS) .

- X-ray crystallography : Resolves bond geometries and crystallographic parameters (e.g., R-factor < 0.06) .

Advanced: What computational approaches predict the biological targets of this compound?

Answer:

- DFT (Density Functional Theory) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding .

- Molecular dynamics simulations : Models protein-ligand interactions over time, identifying stable binding poses .

- QSAR (Quantitative SAR) : Relates substituent descriptors (e.g., Hammett σ) to bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.